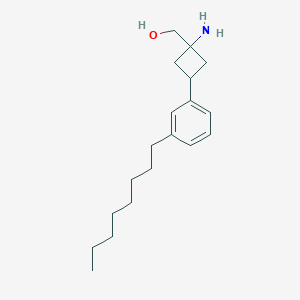
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is an organic compound that features a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and an octylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Amination and Hydroxymethylation:
Industrial Production Methods:
化学反応の分析
Types of Reactions: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of (1-Carboxy-3-(3-octylphenyl)cyclobutyl)methanol.
Reduction: Formation of (1-Amino-3-(3-octylphenyl)cyclobutyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(1-Amino-3-(3-octylphenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist for sphingosine-1-phosphate receptors (S1PR1 and S1PR3), which are involved in various cellular signaling pathways . This interaction can lead to the modulation of cellular processes such as proliferation, migration, and survival.
類似化合物との比較
[(1S,3S)-1-Amino-3-(4-octylphenyl)cyclopentyl]methanol: This compound has a cyclopentane ring instead of a cyclobutane ring.
VPC03090-P: A similar compound that also targets sphingosine-1-phosphate receptors.
Uniqueness: (1-Amino-3-(3-octylphenyl)cyclobutyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with sphingosine-1-phosphate receptors makes it a valuable compound for research in cellular signaling and potential therapeutic applications.
特性
分子式 |
C19H31NO |
|---|---|
分子量 |
289.5 g/mol |
IUPAC名 |
[1-amino-3-(3-octylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-21/h8,10-12,18,21H,2-7,9,13-15,20H2,1H3 |
InChIキー |
FXTVJTIVYXHEBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=CC=C1)C2CC(C2)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


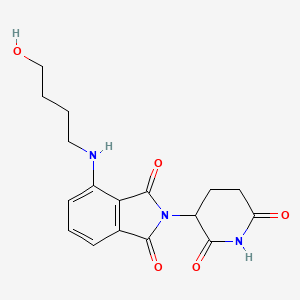


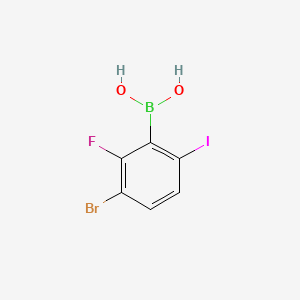
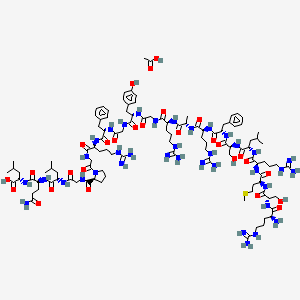
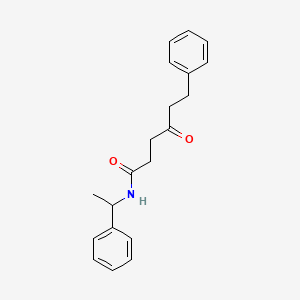
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
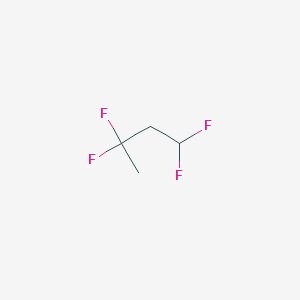
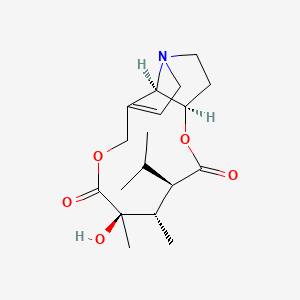

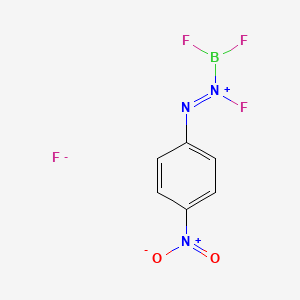
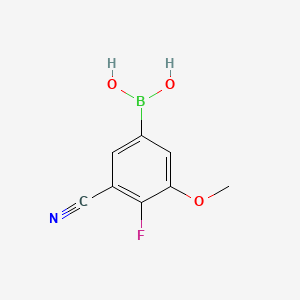
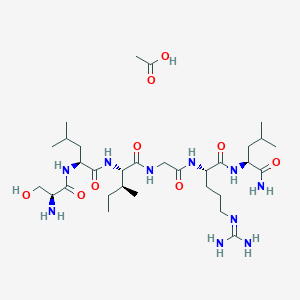
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
